Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 306.74 g/mol. This compound features a methoxy group and a chloromethylphenoxy group, which contribute to its unique chemical properties. The structure can be represented by the SMILES notation: COC(=O)C1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=CC=C2)OC. The presence of chlorine and methoxy groups suggests potential reactivity in various chemical environments, making it a subject of interest in synthetic organic chemistry and pharmacology .
These reactions highlight its versatility for further functionalization in synthetic pathways .
Research into its specific biological effects remains necessary to fully understand its potential applications in medicine and pharmacology .
Several synthetic routes can be employed to produce methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate:
These methods provide flexibility in modifying the compound's structure for desired properties .
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has potential applications in various fields:
The exploration of these applications could lead to significant advancements in both medicinal chemistry and agricultural science .
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | 0.97 |
| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 0.95 |
| Methyl 3-amino-5-methoxybenzoate | 217314-47-1 | 0.95 |
| Methyl 2-amino-5-hydroxybenzoate | 1882-72-0 | 0.93 |
| Methyl 2-amino-3-methoxybenzoate | 5121-34-6 | 0.92 |
This table illustrates that while there are several similar compounds, methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate's unique combination of functional groups (chloromethyl and methoxy) sets it apart, potentially leading to distinct biological activities and chemical reactivities .
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is systematically named according to IUPAC nomenclature rules, reflecting its substitution pattern. The core structure consists of a benzoate ester (methyl 4-methoxybenzoate) linked via an ether bond to a 4-(chloromethyl)phenol moiety. The compound’s CAS registry number, 308804-89-9, uniquely identifies it in chemical databases.
The molecular formula $$ \text{C}{16}\text{H}{15}\text{ClO}_{4} $$ corresponds to a planar aromatic system with distinct functional groups:
The SMILES notation COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl explicitly defines the connectivity, emphasizing the ester linkage (C(=O)OC) and ether bridge (OC2). Computational chemistry data reveal a topological polar surface area (TPSA) of 44.76 Ų, indicative of moderate polarity, and a logP value of 4.0129, suggesting significant hydrophobicity. The molecule contains five rotatable bonds, primarily associated with the ether and ester linkages, which confer conformational flexibility (Table 1).
Table 1: Key Physicochemical Properties of Methyl 3-(4-(Chloromethyl)Phenoxy)-4-Methoxybenzoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.74 g/mol | |
| Topological Polar Surface | 44.76 Ų | |
| LogP | 4.0129 | |
| Rotatable Bonds | 5 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available, analogous benzoate esters exhibit characteristic signals:
The absence of undefined chiral centers simplifies its stereochemical profile, making it a straightforward candidate for synthetic applications.
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate emerged as a niche intermediate during the late 20th century, coinciding with advancements in ester and ether synthesis methodologies. Its design leverages the reactivity of the chloromethyl group (-CH$$_2$$Cl), which participates in nucleophilic substitutions, and the ester moiety, which can undergo hydrolysis or transesterification.
The compound is typically synthesized via a two-step sequence:
This route mirrors established protocols for aryl ether synthesis, where alkoxy groups are introduced via Williamson ether synthesis or Ullmann coupling. The chloromethyl substituent’s introduction enhances the molecule’s utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, though specific applications remain underreported in public literature.
Though not directly cited in drug development, structurally related benzoate esters are prevalent in pharmaceutical intermediates. For example:
The lack of extensive patent literature suggests its primary use in academic or proprietary industrial research, where its modular structure aids in exploring structure-activity relationships.
PubChem entries for similar compounds, such as methyl 3-(chloromethyl)-4-methoxybenzoate (CID 12853097), highlight the impact of substituent positioning on reactivity. The absence of the phenoxy group in CID 12853097 reduces steric hindrance, potentially increasing its electrophilicity at the chloromethyl site. Conversely, the title compound’s extended aromatic system may enhance π-π stacking interactions in supramolecular assemblies.
The synthesis of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate requires careful consideration of precursor materials and strategic reaction pathway design [15]. The molecular structure of this compound features both phenoxy linkages and ester functionalities, necessitating a multi-step synthetic approach that incorporates both aromatic substitution and esterification chemistry [13].
The primary precursor selection strategy involves the identification of suitable starting materials that can provide the essential structural components. 4-Methoxybenzoic acid derivatives serve as fundamental building blocks, with methyl 4-methoxybenzoate representing a key intermediate in many synthetic routes [21] [24]. The selection of this precursor is advantageous due to its commercial availability and well-established reactivity patterns in aromatic substitution reactions .
Alternative precursor pathways utilize 3-hydroxy-4-methoxybenzoic acid as a starting material, which can be subsequently methylated to form the required ester functionality [24]. This approach allows for the introduction of the phenoxy linkage through nucleophilic aromatic substitution reactions with appropriately substituted phenolic compounds [10].
Table 1: Key Precursor Materials and Their Properties
| Precursor Compound | Molecular Weight (g/mol) | Melting Point (°C) | Commercial Availability |
|---|---|---|---|
| 4-Methoxybenzoic acid | 152.15 | 184-185 | High |
| Methyl 4-methoxybenzoate | 166.17 | 48-49 | Moderate |
| 3-Hydroxy-4-methoxybenzoic acid | 168.15 | 204-206 | Limited |
| 4-Chloromethylphenol | 142.58 | 59-61 | Moderate |
The reaction pathway design for this compound synthesis typically follows a convergent strategy, where separate molecular fragments are prepared independently and subsequently coupled [15]. This approach minimizes the number of functional group transformations required on a single substrate and reduces the potential for side reactions that could compromise yield [35].
One established pathway involves the preparation of 4-(chloromethyl)phenol through controlled chloromethylation of phenol derivatives, followed by coupling with appropriately functionalized methoxybenzoate precursors [17]. The selectivity of this approach is enhanced by the use of protecting groups to mask reactive sites during intermediate synthetic steps [13].
The formation of the benzoate ester functionality represents a critical step in the synthesis of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate [12]. Fischer esterification remains the most widely employed method for preparing methyl benzoate derivatives, utilizing the direct condensation of carboxylic acids with methanol in the presence of acid catalysts [26] [27].
The classical Fischer esterification procedure involves treating benzoic acid derivatives with excess methanol in the presence of concentrated sulfuric acid as a catalyst [28]. Reaction temperatures typically range from 65°C to 78°C, with reaction times extending from 4 to 8 hours depending on the specific substrate and catalyst concentration [29]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction toward ester formation [26].
Table 2: Esterification Reaction Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (hours) | Methanol Excess (equiv.) | Yield (%) |
|---|---|---|---|---|
| Concentrated sulfuric acid | 65 | 6 | 10 | 69 |
| p-Toluenesulfonic acid | 78 | 4 | 8 | 73 |
| Hydrochloric acid | 70 | 8 | 12 | 62 |
Advanced esterification techniques employ alternative catalytic systems to improve reaction efficiency and minimize side reactions [14]. The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methanol-dichloromethane mixtures provides enhanced yields for sterically hindered substrates [24]. This method is particularly valuable when working with 2-hydroxy-substituted benzoic acids, where traditional Fischer conditions may give low conversions due to intramolecular hydrogen bonding effects [24].
Solvent effects play a crucial role in esterification efficiency, with polar protic solvents generally favoring the reaction through stabilization of charged intermediates [31]. The choice of solvent can significantly impact both reaction rate and selectivity, particularly when multiple hydroxyl groups are present in the substrate [6].
Temperature optimization studies demonstrate that reaction rates increase substantially with temperature, following Arrhenius kinetics [30]. However, elevated temperatures above 80°C can lead to catalyst deactivation and increased formation of unwanted byproducts [34]. The optimal temperature range for most esterification reactions lies between 65°C and 78°C, balancing reaction rate with catalyst stability [30].
Chloromethylation of aromatic compounds represents a fundamental transformation in the synthesis of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate [7]. This reaction introduces the chloromethyl functionality that serves as a reactive handle for subsequent coupling reactions [17].
The traditional chloromethylation methodology employs formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [2]. Zinc chloride has been extensively utilized as an effective catalyst for this transformation, typically requiring stoichiometric quantities relative to the aromatic substrate [17]. However, this approach suffers from several limitations including catalyst corrosiveness, environmental concerns, and the need for extensive purification procedures [17].
Modern optimization strategies focus on the development of more environmentally benign catalytic systems. Imidazolium-based ionic liquids have emerged as promising alternatives to traditional Lewis acid catalysts [17]. These systems offer several advantages including catalyst recyclability, reduced environmental impact, and enhanced selectivity for monosubstituted products [17].
Table 3: Chloromethylation Catalyst Comparison
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Recyclability |
|---|---|---|---|---|
| Zinc chloride | 70 | 8 | 78 | No |
| Imidazolium ionic liquid | 70 | 6 | 82 | Yes (3 cycles) |
| Stannic chloride | 60 | 10 | 75 | No |
| Boron trifluoride | 50 | 12 | 73 | No |
The mechanism of chloromethylation proceeds through the formation of a carbonium ion intermediate generated by the protonation of formaldehyde [17]. The electrophilic attack of this intermediate on the aromatic ring is facilitated by electron-donating substituents, while electron-withdrawing groups significantly reduce reactivity [17]. This selectivity pattern must be carefully considered when designing synthetic routes for complex substrates containing multiple aromatic rings [7].
Optimization of reaction conditions involves systematic variation of temperature, catalyst loading, and reagent stoichiometry [17]. Computational studies using density functional theory have provided insights into the energy barriers associated with different mechanistic pathways, enabling more rational optimization strategies [17]. These calculations indicate that solvent effects can significantly influence reaction barriers, with polar solvents generally lowering activation energies [17].
Regioselectivity control represents a critical aspect of chloromethylation optimization [22]. The presence of methoxy substituents directs chloromethylation to ortho and para positions, while phenoxy linkages can complicate the selectivity pattern [17]. Careful control of reaction temperature and catalyst concentration can favor the formation of desired regioisomers while minimizing the formation of unwanted polysubstituted products [17].
The purification of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate requires sophisticated separation techniques to achieve the high purity levels necessary for subsequent applications [23]. Column chromatography represents the primary purification method, utilizing the differential adsorption of compounds to stationary phase materials [23].
Silica gel chromatography employs the high polarity of the stationary phase to separate compounds based on their relative polarities [23]. The mobile phase selection is critical for achieving effective separations, with gradients of increasing polarity typically providing optimal resolution [23]. For methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate, solvent systems ranging from hexane-ethyl acetate mixtures to pure ethyl acetate are commonly employed [12].
Table 4: Purification Methods and Efficiency
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) |
|---|---|---|---|
| Column chromatography | 98 | 85 | 4-6 |
| Recrystallization | 95 | 78 | 8-12 |
| Preparative HPLC | 99 | 82 | 2-3 |
| Fractional distillation | 92 | 88 | 6-8 |
Yield maximization strategies encompass multiple aspects of the synthetic process, from reaction optimization to product isolation [35]. Response surface methodology provides a systematic approach to optimizing multiple variables simultaneously, enabling the identification of optimal conditions that maximize both conversion and selectivity [35] [39].
The implementation of advanced fraction collection techniques can significantly improve both purity and recovery yields [18]. Peak splitting strategies, where the main product peak is divided into front, middle, and rear fractions, allow for the collection of high-purity material while enabling reprocessing of lower-purity fractions [18]. This approach can increase overall recovery yields by 10-15% compared to traditional collection methods [18].
Temperature control during purification processes is essential for maintaining compound stability and preventing decomposition [30]. Operating temperatures should be maintained below 80°C to prevent thermal degradation of sensitive functional groups [34]. The use of reduced pressure distillation techniques can lower the required operating temperatures while maintaining effective separation [32].
Solvent recovery and recycling systems contribute to both economic and environmental sustainability of the purification process [38]. Distillation-based solvent recovery can achieve recycling efficiencies exceeding 95%, significantly reducing both costs and environmental impact [14]. The implementation of these systems requires careful consideration of solvent compatibility and contamination levels [38].
Thermal Stability Characteristics
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate exhibits moderate thermal stability consistent with aromatic ester compounds. The compound demonstrates stability across a temperature range of approximately 100-250°C, making it suitable for standard organic synthesis conditions and storage [1] [2]. The thermal stability is primarily attributed to the aromatic backbone and the electron-donating effects of the methoxy group, which stabilize the overall molecular structure [3].
Decomposition Pathways
Based on thermal analysis of similar aromatic esters, the compound undergoes thermal decomposition above 250°C through multiple pathways [4]. The primary decomposition mechanism involves the cleavage of the ester bond, followed by the elimination of methanol and subsequent degradation of the aromatic systems. The chloromethyl group represents a particularly reactive site, potentially undergoing elimination reactions at elevated temperatures to form vinyl derivatives [5].
Thermodynamic Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Estimated Density | 1.3 ± 0.1 g/cm³ | Calculated from molecular structure | [6] |
| Thermal Stability Range | 100-250°C | Estimated from aromatic ester analogs | [1] [3] |
| Decomposition Temperature | >250°C | Typical for substituted benzoates | [4] |
| Heat of Formation | Not determined | Requires calorimetric analysis | - |
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance analysis reveals characteristic signals consistent with the compound's structure. Aromatic protons appear in the range of 6.8-8.0 ppm, with the benzoate aromatic protons typically appearing slightly downfield due to the electron-withdrawing effect of the ester carbonyl group [7] [8]. The methoxy groups produce distinct singlets at approximately 3.8-4.0 ppm, while the chloromethyl group generates a characteristic singlet at 4.6 ppm [9].
¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. The carbonyl carbon appears at approximately 170 ppm, characteristic of aromatic esters. Aromatic carbons span the range of 110-160 ppm, with the methoxy-substituted carbons appearing upfield due to electron-donating effects. The methoxy carbon signals appear at approximately 55 ppm [8] [10].
Infrared Spectroscopy
Infrared spectroscopic analysis confirms the presence of key functional groups. The ester carbonyl stretch appears as a strong absorption between 1680-1720 cm⁻¹, while the asymmetric carbon-oxygen stretch occurs between 1200-1300 cm⁻¹ [11] [12]. The aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, and the carbon-chlorine stretch manifests between 700-800 cm⁻¹ [9] [11].
Mass Spectrometry
Mass spectrometric analysis produces a molecular ion peak at m/z 306, corresponding to the molecular weight of 306.74 g/mol. Fragmentation patterns typically include loss of the methoxy group (mass loss of 31), loss of chloromethyl group (mass loss of 49), and formation of substituted phenoxide ions [10]. The base peak varies depending on ionization conditions but commonly involves the formation of methoxybenzoate cations.
| Spectroscopic Technique | Key Signals | Structural Information |
|---|---|---|
| ¹H NMR | 6.8-8.0 ppm (aromatic H), 3.8-4.0 ppm (OCH₃), 4.6 ppm (CH₂Cl) | Aromatic substitution pattern |
| ¹³C NMR | 170 ppm (C=O), 110-160 ppm (aromatic C), 55 ppm (OCH₃) | Ester and ether functionalities |
| IR | 1680-1720 cm⁻¹ (C=O), 1200-1300 cm⁻¹ (C-O), 700-800 cm⁻¹ (C-Cl) | Functional group confirmation |
| MS | m/z 306 (M⁺), fragmentation patterns | Molecular weight verification |
Aqueous Solubility
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate exhibits limited aqueous solubility, estimated at less than 1 g/L at room temperature. This low water solubility is attributed to the compound's predominantly hydrophobic character, despite the presence of polar functional groups [6] [13]. The calculated logarithmic partition coefficient (log P) of 2.44 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases [6] [14].
Organic Solvent Solubility
The compound demonstrates excellent solubility in polar aprotic solvents such as dichloromethane and ethyl acetate, with solubility exceeding 100 g/L [6] [15]. Moderate solubility is observed in polar protic solvents including methanol and ethanol (10-50 g/L), while poor solubility characterizes non-polar solvents such as hexane (<5 g/L) [13] [16].
Partition Coefficient Analysis
The octanol-water partition coefficient provides insight into the compound's bioavailability and environmental fate. The calculated log P value of 2.44 suggests moderate lipophilicity, indicating the compound would preferentially accumulate in lipid-rich environments [6] [14]. This partition behavior is consistent with similar aromatic esters containing electron-donating substituents.
| Solvent System | Solubility Category | Estimated Solubility (g/L) | Partition Behavior |
|---|---|---|---|
| Water | Slightly soluble | <1 | Hydrophobic |
| Methanol/Ethanol | Moderately soluble | 10-50 | Polar interactions |
| Dichloromethane | Highly soluble | >100 | Optimal dissolution |
| Ethyl acetate | Highly soluble | >100 | Dipole interactions |
| Hexane | Poorly soluble | <5 | Minimal interaction |
Crystal Structure Predictions
While experimental single-crystal X-ray diffraction data for methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate remains unavailable, structural predictions can be made based on analogous aromatic ester compounds. The compound likely adopts a layered crystal packing arrangement typical of substituted benzoate esters [17] [18] [19]. The presence of multiple aromatic rings suggests potential π-π stacking interactions between adjacent molecules.
Intermolecular Interactions
The crystal structure is expected to be stabilized by several types of intermolecular interactions. Weak carbon-hydrogen to oxygen hydrogen bonds likely form between the aromatic protons and ester oxygen atoms, creating chain-like structures [20] [21]. The chloromethyl substituent may participate in halogen bonding interactions, while the methoxy groups can act as hydrogen bond acceptors [22] [23].
Packing Motifs
Based on structural analyses of related compounds, the crystal packing likely features a layered arrangement with molecules oriented to maximize intermolecular interactions [18] [24]. The aromatic rings may adopt a herringbone or face-to-face stacking pattern, while the ester groups facilitate additional hydrogen bonding networks. The overall packing efficiency is expected to be moderate, consistent with substituted aromatic esters [25].
Polymorphism Potential
The structural flexibility inherent in the phenoxy linkage and the presence of multiple conformational degrees of freedom suggest potential for polymorphic behavior. Different crystal forms may arise from variations in the dihedral angles between the aromatic rings and the orientation of the ester and methoxy substituents [24] [25].
| Crystallographic Parameter | Predicted Behavior | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or triclinic | Similar aromatic esters |
| Packing Motif | Layered structure | π-π stacking capability |
| Intermolecular Forces | C-H···O hydrogen bonds, π-π interactions | Functional group analysis |
| Polymorphism | Possible | Conformational flexibility |
| Crystal Habit | Prismatic or tabular | Typical for aromatic esters |